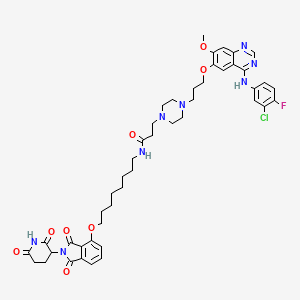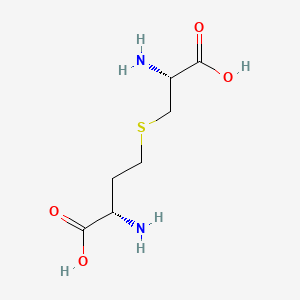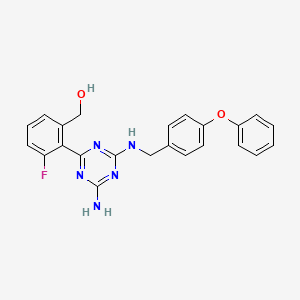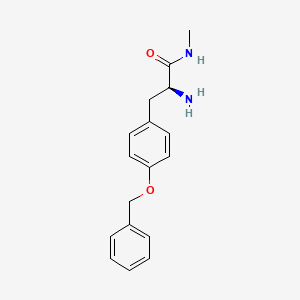
MK-1454
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MK-1454 is a STING agonist with potential immunoactivating and antineoplastic activities. This compound binds to STING and activates the STING pathway, which promotes IKK-related kinase TANK-binding kinase 1 (TBK1) signaling and activates nuclear factor-kappa B (NF-kB) and interferon regulatory factor 3 (IRF3) in immune cells in the tumor microenvironment; this leads to the production of pro-inflammatory cytokines, including interferons (IFNs). Specifically, expression of IFN-beta (IFNb) enhances the cross-presentation of tumor-associated antigens by CD8alpha-positive and CD103-positive dendritic cells (DCs) to cytotoxic T lymphocytes (CTLs). This results in a CTL-mediated immune response against tumor cells and causes tumor cell lysis.
Wissenschaftliche Forschungsanwendungen
MK-1454 as a Cancer Treatment
This compound has been identified as a potent cyclic dinucleotide-based stimulator of interferon genes (STING) agonist. Its design and synthesis were aimed at exploring new chemical spaces to enhance clinical development properties. In studies involving immune-competent mice with syngeneic tumors, this compound demonstrated significant upregulation of tumor cytokines and effective antitumor activity. Particularly notable was its effectiveness in tumor shrinkage in mouse models resistant to single-agent therapy, which was further enhanced when combined with a murinized anti-PD-1 antibody, mDX400. These findings support the development of STING agonists in combination with pembrolizumab, a humanized anti-PD-1 antibody, especially for patients with tumors unresponsive to single-agent anti-PD-1 therapy (Chang et al., 2022).
Advances in Synthesis Techniques for this compound
The stereoselective synthesis of this compound represents a significant advancement in the field of organic chemistry, particularly in the development of complex drug candidates and natural products. The synthesis process for this compound employed enzyme-catalyzed reactions, providing increased selectivity and reduced waste. This innovative approach involved the asymmetric construction of fluoride-bearing deoxynucleotides and the use of four enzymes in a cascade process to construct two bridging thiophosphates. This method demonstrates the growing importance and effectiveness of enzymatic processes in modern drug synthesis, exemplified by the development of this compound as a STING signaling pathway agonist (Benkovics et al., 2022).
Eigenschaften
IUPAC-Name |
N/A |
|---|---|
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MK-1454; MK 1454; MK1454; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,4-Dichlorophenyl)-3-[4-[[(3,4-dimethyl-1,2-oxazol-5-yl)amino]-dimethylidene-lambda6-sulfanyl]phenyl]urea](/img/structure/B1193122.png)
![3-{5-[(3-aminopropyl)carbamoyl]thiophen-2-yl}-5-{4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-1-yl}benzoic acid](/img/structure/B1193124.png)


![[3-(Aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxy-phenyl]methanamine](/img/structure/B1193136.png)
![(2S,4R)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B1193141.png)


